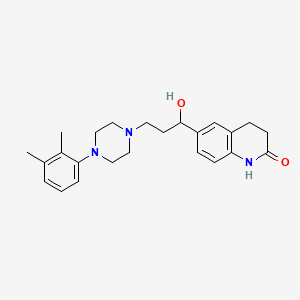
6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril is a complex organic compound that belongs to the class of carbostyrils. This compound is characterized by the presence of a hydroxy group, a piperazine ring, and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Carbostyril Core: The carbostyril core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, Lewis acids.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and piperazine ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This compound may inhibit or activate certain enzymes, alter receptor activity, or interfere with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
- 6-(1-Hydroxy-3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
- 6-(1-Hydroxy-3-(4-(3-methylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
Uniqueness
The uniqueness of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril lies in the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, improve its stability, or alter its reactivity compared to similar compounds.
Properties
CAS No. |
80834-53-3 |
|---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-hydroxypropyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H31N3O2/c1-17-4-3-5-22(18(17)2)27-14-12-26(13-15-27)11-10-23(28)20-6-8-21-19(16-20)7-9-24(29)25-21/h3-6,8,16,23,28H,7,9-15H2,1-2H3,(H,25,29) |
InChI Key |
XMZRQLSZNWAJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCC(C3=CC4=C(C=C3)NC(=O)CC4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















